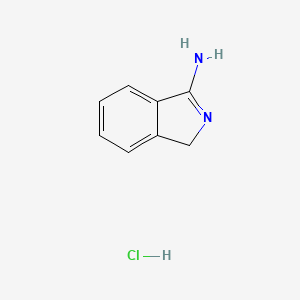

3-Amino-1H-isoindole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3H-isoindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4H,5H2,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLAJFUGSBSFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383578 | |

| Record name | 3-Amino-1H-isoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76644-74-1 | |

| Record name | 76644-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1H-isoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectral Data of 3-Amino-1H-isoindole Hydrochloride (CAS 76644-74-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic building block, 3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1).[1] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the molecule's structural characterization through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral features are elucidated to ensure a self-validating system of protocols and data analysis, empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound characterized by a fused aromatic ring system composed of a benzene ring and a five-membered pyrrole ring.[2] The presence of a primary amine group at the 3-position and its formulation as a hydrochloride salt render it a versatile building block in medicinal chemistry and materials science.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic transformations.[2]

Accurate structural elucidation is the bedrock of all chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering insights into connectivity, chemical environment, and functional groups. This guide will delve into the key spectroscopic methods used to characterize this compound, providing both the "what" and the "why" behind the data.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectral data.

Figure 1: Molecular Structure of this compound.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.8 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| ~4.5 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~8.0-9.0 | Broad Singlet | 3H | Amine protons (-NH₂ and -NH-) |

Interpretation and Rationale:

-

Aromatic Region (δ 7.2-7.8): The four protons on the benzene ring are expected to appear as a complex multiplet in this region due to spin-spin coupling. Their exact chemical shifts and coupling patterns would depend on the specific electronic environment.

-

Methylene Protons (δ ~4.5): The two protons of the methylene group (-CH₂) are chemically equivalent and are not adjacent to any other protons, hence they are expected to appear as a singlet.

-

Amine and Imine Protons (δ ~8.0-9.0): The protons of the primary amine (-NH₂) and the secondary amine (-NH-) in the pyrrole ring are expected to be deshielded and may exchange with deuterium in D₂O. Due to the hydrochloride salt form, these protons will be acidic and their signal is anticipated to be broad.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable N-H protons, while D₂O will result in their exchange and disappearance from the spectrum, which can be a useful diagnostic tool.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~140-150 | Quaternary Carbon (C-3a, C-7a) |

| ~120-135 | Aromatic Carbons (C-4, C-5, C-6, C-7) |

| ~110-120 | Carbonyl-like Carbon (C-3) |

| ~50-60 | Methylene Carbon (-CH₂) |

Interpretation and Rationale:

-

Aromatic and Quaternary Carbons (δ 120-150): The six carbons of the benzene ring and the two quaternary carbons of the isoindole core are expected in this downfield region.

-

C-3 Carbon (δ ~110-120): The carbon atom attached to the amino group (C-3) is expected to be in this region.

-

Methylene Carbon (δ ~50-60): The sp³-hybridized carbon of the methylene group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6 mL of a deuterated solvent.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak ([M+H]⁺): m/z ≈ 133.07 (for the free base, C₈H₈N₂)

-

Isotope Pattern: The presence of chlorine from the hydrochloride salt might be observable in some ionization techniques, showing a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Interpretation and Rationale:

In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated free base. The accurate mass measurement of the molecular ion peak can be used to confirm the elemental formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.

-

Capillary Voltage and Temperature: Optimize these parameters for maximum signal intensity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | N-H stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2800-3000 | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~1600-1650 | N-H bend | Primary Amine (-NH₂) |

| 1450-1600 | C=C stretch | Aromatic Ring |

Interpretation and Rationale:

-

N-H Stretching: The primary amine will show two characteristic stretching bands in this region. The presence of the hydrochloride will likely broaden these bands.

-

C-H Stretching: The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.

-

N-H Bending: The scissoring vibration of the primary amine is expected around 1600 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the benzene ring will give rise to several bands in this region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample, which is a solid, can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Integrated Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of this compound.

Figure 2: A streamlined workflow for the spectral characterization of chemical compounds.

Conclusion

The structural integrity of a chemical entity is the cornerstone of its application in research and development. This guide has outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. While the actual experimental data is not publicly available, the provided interpretations and protocols, grounded in fundamental spectroscopic principles and experience with analogous structures, offer a robust framework for researchers. By following the detailed methodologies and understanding the causal links between molecular structure and spectral output, scientists can confidently characterize this important heterocyclic building block and accelerate their scientific discoveries.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-1H-isoindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of 3-Amino-1H-isoindole hydrochloride, a key heterocyclic building block. By delving into the principles of NMR, detailed spectral analysis, and robust experimental protocols, this document serves as an essential resource for scientists working with this and related molecular scaffolds. We will explore the theoretical underpinnings of chemical shifts and coupling constants in the context of the isoindole ring system and the influence of the hydrochloride salt on the spectral features. This guide is designed to empower researchers to confidently acquire, interpret, and utilize NMR data for structural elucidation, purity assessment, and quality control.

Introduction

This compound (C₈H₈N₂·HCl) is a valuable heterocyclic compound utilized as a precursor in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a fused bicyclic aromatic system with an amino group, presents a unique electronic environment that is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR characteristics of this molecule is paramount for confirming its identity, assessing its purity, and as a reference for the structural characterization of its derivatives.

The presence of the hydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.[2] The protonation of the amino group introduces a positive charge, leading to a deshielding effect on adjacent nuclei. This guide will provide a detailed analysis of these effects, enabling a thorough interpretation of the NMR data.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), reported in parts per million (ppm).

In ¹H NMR, the integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) of a signal, arising from spin-spin coupling, provides information about the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the split lines and provides information about the dihedral angle between coupled protons.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. For a hydrochloride salt such as 3-Amino-1H-isoindole, the choice of a suitable deuterated solvent is critical.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD)

-

High-quality 5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Solvent Selection: DMSO-d₆ is a common choice for amine hydrochlorides as it is a polar aprotic solvent that can effectively dissolve the salt and has a well-characterized residual solvent peak.[3] CD₃OD is also a suitable option, though proton exchange with the labile amine and amide protons may be observed.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Transfer to NMR Tube: Using a pipette, transfer the clear solution into a clean NMR tube. Avoid transferring any particulate matter. If solids are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Analysis Workflow

The following diagram illustrates the typical workflow for the NMR analysis of this compound.

References

Mass spectrometry and IR spectrum of 3-Amino-1H-isoindole hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectrum of 3-Amino-1H-isoindole Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS 76644-74-1), a heterocyclic building block relevant in pharmaceutical and chemical synthesis. We delve into the core analytical techniques of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering not just data, but the underlying scientific principles and field-proven methodologies. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, enabling them to accurately characterize and interpret the spectral properties of this compound. The guide details experimental protocols, predicted fragmentation patterns, and characteristic vibrational modes, grounded in authoritative sources to ensure scientific integrity.

Introduction: The Analytical Significance of this compound

This compound is an organic compound featuring a bicyclic aromatic system where a benzene ring is fused to a five-membered pyrrole-like ring.[1] Its structure is characterized by an amine group at the 3-position, and it is supplied as a hydrochloride salt to improve stability and solubility.[1]

-

Chemical Structure:

The precise characterization of such molecules is a cornerstone of drug discovery and chemical development. Mass spectrometry provides definitive molecular weight information and structural insights through fragmentation analysis, while IR spectroscopy offers a unique fingerprint based on the vibrational modes of its functional groups. Understanding these spectral characteristics is essential for identity confirmation, purity assessment, and reaction monitoring.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the mass-to-charge ratio (m/z) of ionized molecules. For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes premature fragmentation and is highly compatible with analytes already in solution.[3][4]

Principle of ESI-MS and Expected Ionization

In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

For this compound, the molecule exists as a salt in the solid state. When dissolved in a typical MS solvent like methanol or acetonitrile/water, it dissociates. In positive ion mode ESI (+ESI), the free base (C₈H₈N₂, MW ≈ 132.16) will readily accept a proton, primarily at one of its basic nitrogen atoms, to form the protonated molecule, [M+H]⁺.

-

Expected Molecular Ion: The primary ion observed will be the protonated free base at m/z ≈ 133.1 .

Predicted Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 133.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint. While a definitive pathway requires experimental data, a chemically logical fragmentation can be postulated based on the structure.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.03 Da). This would result in a fragment ion at m/z ≈ 116.1 .

-

Ring Cleavage: The isoindole ring system may undergo cleavage. A plausible fragmentation is the loss of hydrogen cyanide (HCN, 27.01 Da) from the five-membered ring, leading to a fragment at m/z ≈ 106.1 .

-

Further Fragmentation: The fragment at m/z 116.1 could potentially lose other small molecules, such as acetylene (C₂H₂), to yield further product ions.

The following diagram illustrates this proposed fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation of 3-Amino-1H-isoindole.

Data Summary: Mass Spectrometry

| Ion Description | Proposed Formula | Calculated m/z |

| Protonated Molecule [M+H]⁺ | [C₈H₈N₂ + H]⁺ | 133.1 |

| Fragment (Loss of NH₃) | [C₈H₆N]⁺ | 116.1 |

| Fragment (Loss of HCN) | [C₇H₅N₂]⁺ | 106.1 |

Experimental Protocol: Sample Preparation for LC-MS

Adherence to a rigorous sample preparation protocol is critical for acquiring high-quality, reproducible mass spectrometry data.[5] The primary goal is to solubilize the analyte and remove interferences like non-volatile salts that can suppress the ESI signal.[5][6]

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a stock solution of ~1 mg/mL.[3]

-

Working Solution Dilution: Take 100 µL of the stock solution and dilute it with 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of ~100 µg/mL. Causality Note: Dilution prevents detector saturation and reduces matrix effects. The addition of formic acid ensures the analyte remains protonated for efficient ionization in positive mode.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean autosampler vial.[3] Trustworthiness Check: This step is crucial to remove any particulates that could clog the delicate tubing of the HPLC and mass spectrometer system.[6]

-

Instrumentation: Analyze using an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint."

Principle and Structural Correlation

The structure of this compound contains several key functional groups that will give rise to distinct peaks in the IR spectrum. As a hydrochloride salt, the primary amine (-NH₂) is protonated to an ammonium group (-NH₃⁺), and the secondary amine in the ring may also be protonated. This protonation significantly alters the N-H stretching vibrations compared to the free base.

-

-NH₃⁺ (Ammonium) Stretch: Instead of the sharp doublet of a primary amine, a very broad and strong absorption is expected in the 2400-3200 cm⁻¹ region. This broadness is due to extensive hydrogen bonding.

-

Aromatic C-H Stretch: A sharp, medium-intensity peak is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[7]

-

N-H Bend: The bending vibration for the -NH₃⁺ group and the secondary amine N-H will appear in the 1500-1650 cm⁻¹ region.[8]

-

Aromatic C=C Stretch: A series of peaks of variable intensity will be present in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.[7]

-

Aromatic C-N Stretch: A strong band is expected in the 1250-1335 cm⁻¹ region.[8]

-

Aromatic C-H Out-of-Plane Bend: Strong absorptions in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[7]

Data Summary: Infrared Spectroscopy

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Expected Intensity |

| R-NH₃⁺ (Ammonium) | N-H Stretch | 2400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| R-NH₃⁺ / N-H | N-H Bend | 1500 - 1650 | Medium to Strong |

| Aromatic C-N | C-N Stretch | 1250 - 1335 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | Strong |

Experimental Protocol: KBr Pellet Preparation

For solid samples, the potassium bromide (KBr) pellet technique is a classic and reliable method for obtaining a high-quality transmission IR spectrum.[9][10] The key to this technique is ensuring all components are completely dry, as water has strong IR absorptions that can obscure the sample spectrum.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

-

Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample.[9] Causality Note: Grinding the sample to a particle size smaller than the IR wavelength minimizes scattering of the IR beam, preventing spectral distortions.[11]

-

Mixing: Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent to IR radiation.[9][10]

-

Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. Trustworthiness Check: A cloudy or opaque pellet indicates poor grinding, moisture contamination, or insufficient pressure, and will result in a poor-quality spectrum.

Conclusion

The analytical characterization of this compound by mass spectrometry and infrared spectroscopy provides unambiguous structural confirmation. ESI-MS is expected to show a protonated molecular ion [M+H]⁺ at m/z ≈ 133.1, with predictable fragmentation patterns involving the loss of ammonia and hydrogen cyanide. The IR spectrum is dominated by features characteristic of a protonated aromatic amine, including a broad -NH₃⁺ stretch and distinct aromatic C-H and C=C vibrations. The detailed protocols and theoretical explanations provided herein serve as a robust guide for researchers, ensuring data integrity and facilitating the confident application of this compound in further scientific endeavors.

References

- 1. biosynce.com [biosynce.com]

- 2. scbt.com [scbt.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 6. clinicalpub.com [clinicalpub.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. eng.uc.edu [eng.uc.edu]

Solubility and Stability of 3-Amino-1H-isoindole hydrochloride: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

3-Amino-1H-isoindole hydrochloride is a heterocyclic building block with significant potential in pharmaceutical research and synthetic chemistry.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a detailed examination of these critical parameters. We delve into the theoretical and practical aspects of the compound's solubility profile, explore the factors influencing its stability, and present robust, field-proven protocols for the empirical determination of these characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound to facilitate its effective application in laboratory and development settings.

Introduction and Physicochemical Overview

This compound (CAS No: 76644-74-1) is the hydrochloride salt of a bicyclic aromatic amine.[2][3] The presence of the hydrochloride moiety significantly influences its properties, rendering it more suitable for handling and formulation compared to its free base form.[2] Understanding its behavior in solution is paramount for applications ranging from reaction chemistry to the development of active pharmaceutical ingredients (APIs).

Key Physicochemical Properties:

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₈N₂ · HCl | [1][3] |

| Molecular Weight | 168.62 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | ~130 °C (with decomposition) |[1][4] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility.[5] this compound, as a salt, exhibits solubility characteristics typical of amine hydrochlorides.

Qualitative Solubility

The charged amine group conferred by the hydrochloride salt structure makes the compound readily soluble in water and other polar organic solvents.[2] In aqueous systems, the compound dissociates, and the equilibrium between the charged (soluble) and neutral (less soluble) species is heavily dependent on the pH of the medium.[6][7]

-

High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Moderate to Low Solubility: Isopropanol, Acetonitrile

-

Insoluble: Non-polar solvents such as Hexanes, Toluene, Diethyl Ether

Factors Influencing Solubility

pH: The pH of the solvent is the most dominant factor. In acidic to neutral aqueous media (pH < 7), the amine group remains protonated, maximizing solubility. As the pH becomes more alkaline, the compound is deprotonated to its free base form, which is significantly less water-soluble, potentially leading to precipitation.[7] This behavior is characteristic of amino compounds and is a key consideration for formulation and buffer selection.[6]

Temperature: While specific data is limited, for most solids, solubility increases with temperature. This can be leveraged to create supersaturated solutions for specific applications like recrystallization, though care must be taken to avoid degradation at elevated temperatures.[8]

Cosolvency: The solubility in aqueous systems can be enhanced by using cosolvents. Mixing water with permissible organic solvents like ethanol or propylene glycol is a common technique to improve the solubility of pharmaceutical compounds.[9]

Stability Profile

Stability studies are essential to determine the re-test period or shelf-life of an API and to define appropriate storage conditions. Isoindoles, as a class, can be reactive intermediates, and their stability can be influenced by several environmental factors.[10]

Key Factors Affecting Stability

-

Temperature and Humidity: Elevated temperatures can accelerate degradation reactions. International guidelines recommend stability testing at both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[11]

-

pH (in solution): The compound's stability in solution is pH-dependent. Hydrolysis can occur at pH extremes. Stress testing across a range of pH values is recommended to identify the pH of maximum stability.[12]

-

Light (Photostability): Aromatic compounds and those with conjugated systems can be susceptible to photodegradation. Photostability testing should be an integral part of stress testing to determine if the substance is light-sensitive.[12]

-

Oxidation: The amine functionality and the aromatic system can be susceptible to oxidation. Stress testing should include exposure to oxidative conditions (e.g., hydrogen peroxide solution) to evaluate this susceptibility.[12]

The diagram below illustrates the key factors that can influence the degradation of the compound.

Caption: Key environmental factors influencing the stability of this compound.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[5]

Rationale: This method ensures that the solvent is fully saturated with the compound, and that this equilibrium state is maintained, providing a highly reliable and reproducible measure of solubility.[8]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). "Excess" is critical to ensure a saturated solution with solid compound remaining.[9]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.[5] Equilibrium is typically reached within 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful collection of the supernatant is the preferred method.[5] Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but one must ensure the compound does not adsorb to the filter material.

-

Sample Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13]

-

Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor used.

Protocol for Stability Study

This protocol is based on established guidelines for stability testing of active pharmaceutical ingredients.[12][14]

Rationale: This systematic approach exposes the API to defined environmental conditions over time to establish its stability profile, identify potential degradants, and determine appropriate storage conditions and re-test periods.[15][12]

Methodology:

-

Batch Selection: Use at least one representative batch of this compound for the study. The API should be stored in a container that simulates the proposed packaging for storage and distribution.[12][14]

-

Initial Analysis (T=0): Perform a comprehensive analysis of the initial sample for appearance, purity (by HPLC), and any other relevant physical or chemical attributes. This serves as the baseline.

-

Storage Conditions: Place samples in calibrated stability chambers set to the following conditions as per WHO/ICH guidelines:

-

Testing Frequency:

-

Analysis at Time Points: At each time point, pull samples and analyze for key stability-indicating attributes. This must include:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay/Purity: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect and quantify any degradation products.

-

-

Evaluation: Compare the results at each time point to the initial (T=0) data. A "significant change" (e.g., failure to meet specification for purity, significant increase in degradation products) under accelerated conditions may trigger the need for testing at an intermediate condition.[14]

The diagram below outlines the general workflow for these experimental procedures.

Caption: General experimental workflow for solubility and stability testing.

Recommended Analytical Method: RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended technique for the quantification of this compound in both solubility and stability samples.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detector set to an appropriate wavelength (e.g., determined by UV scan, likely around 270-280 nm).

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[13] The ability of the method to separate the main compound from potential degradants (stability-indicating) is crucial for stability studies.

Conclusion

This compound is a polar, water-soluble compound, with its solubility being highly dependent on the pH of the medium. Its stability profile must be empirically determined through rigorous studies that evaluate the impact of temperature, humidity, light, and pH. The standardized shake-flask method for solubility and the systematic approach to stability testing outlined in this guide provide a robust framework for researchers to accurately characterize this important chemical entity. The use of a validated, stability-indicating HPLC method is essential for generating reliable quantitative data to support research and development activities.

References

- 1. 3-氨基-1H-异吲哚 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 2. biosynce.com [biosynce.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 76644-74-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. scispace.com [scispace.com]

- 10. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gmpsop.com [gmpsop.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. benchchem.com [benchchem.com]

- 14. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

3-Amino-1H-isoindole hydrochloride mechanism of action in biological systems

An In-Depth Technical Guide on 3-Amino-1H-isoindole: A Core Scaffold for Biologically Active Derivatives

Executive Summary

3-Amino-1H-isoindole hydrochloride is a heterocyclic organic compound primarily recognized not for its intrinsic biological activity, but as a crucial synthetic intermediate or "building block" in medicinal chemistry. Its chemical structure, featuring a reactive amine group on a stable isoindole core, makes it an ideal starting point for the synthesis of a wide array of derivatives.[1] This guide elucidates the mechanistic significance of the isoindole scaffold by focusing on the biological actions of its more complex derivatives. The primary therapeutic activities stem from the ability of these derivatives to interact with key biological targets, including enzymes involved in neurodegeneration and inflammation. We will explore the mechanisms of action for two major classes of isoindole derivatives: cholinesterase inhibitors for neurodegenerative diseases and cyclooxygenase (COX) inhibitors for inflammation. This document serves as a technical resource for researchers and drug development professionals, providing insights into the molecular interactions, experimental validation, and synthetic strategies centered around the versatile isoindole framework.

Part 1: Characterization of the 3-Amino-1H-isoindole Scaffold

Chemical and Physical Properties

This compound is an organic compound characterized by a fused ring system composed of a benzene ring and a five-membered pyrrole ring.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable for use in various synthetic reactions.[1]

| Property | Value | Reference |

| CAS Number | 76644-74-1 | [2] |

| Molecular Formula | C₈H₈N₂ · HCl | |

| Molecular Weight | 168.62 g/mol | |

| Appearance | White to off-white powder/solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Melting Point | 130 °C (decomposes) |

Role as a Synthetic Intermediate

The primary value of this compound in drug discovery is its function as a heterocyclic building block. The isoindoline-1,3-dione (also known as phthalimide) structure, which is readily synthesized from this core, serves as a key pharmacophore in numerous biologically active molecules. The acidic proton on the imide nitrogen and the aromatic nature of the ring system allow for systematic chemical modifications to create derivatives with tailored therapeutic properties.[3][4]

Part 2: Mechanisms of Action of Key Isoindole Derivatives

While this compound itself is not the active agent, its derivatives have demonstrated potent and specific mechanisms of action in various biological systems.

Inhibition of Cholinesterases in Neurodegenerative Diseases

A prominent application of isoindole derivatives is in the development of treatments for Alzheimer's disease. The therapeutic strategy focuses on inhibiting the enzymes Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. A decline in acetylcholine levels is a key feature of Alzheimer's disease.[4]

Mechanism of Inhibition: Derivatives of isoindoline-1,3-dione have been designed to interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.[3][4]

-

Interaction with the Peripheral Anionic Site (PAS): The planar, aromatic isoindoline-1,3-dione (phthalimide) scaffold has been shown to interact with key amino acid residues at the entrance of the enzyme's active site gorge, such as Tyr70, Asp72, Trp279, and Tyr334, primarily through π-π stacking interactions.[3][4]

-

Interaction with the Catalytic Anionic Site (CAS): Other moieties attached to the isoindole core, such as N-benzylpiperidine or N-benzyl pyridinium groups, extend into the active site to form cation-π interactions with residues like Phe330.[3][4]

This dual-site interaction effectively blocks the enzyme's activity, leading to increased acetylcholine levels in the brain.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Certain isoindoline-1,3-dione derivatives exhibit significant analgesic and anti-inflammatory properties.[5][6][7] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Mechanism of Inhibition: Molecular docking studies have revealed that these derivatives can bind effectively within the active site of COX enzymes.

-

The isoindoline-1,3-dione core can form hydrogen bonds with key residues, such as Ser530.[7]

-

The aromatic rings of the derivative engage in π-π stacking and other hydrophobic interactions with residues like Trp387, Gly526, and Leu352, anchoring the inhibitor within the binding pocket and preventing the substrate (arachidonic acid) from accessing the catalytic site.[7]

Part 3: Data and Experimental Protocols

Summary of Biological Activity Data

The following table summarizes the reported inhibitory concentrations (IC₅₀) for various isoindoline-1,3-dione derivatives against cholinesterase enzymes, demonstrating their therapeutic potential.

| Derivative Class | Target Enzyme | Reported IC₅₀ Range (μM) | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [4] |

| Phenylpiperazine derivatives | AChE | ~1.12 | [3] |

| Diphenylmethyl moiety derivatives | BuChE | ~21.24 | [3] |

| N-benzylpiperidinylamine derivatives | BuChE | ~7.76 | [3] |

Experimental Protocols

The following protocols are foundational for assessing the biological activity of newly synthesized isoindole derivatives.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from methodologies used to screen isoindole derivatives for AChE inhibitory activity.[3]

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in buffer.

-

Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.

-

Prepare stock solutions of the test isoindole derivatives and a standard inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO), followed by serial dilutions in the buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

140 µL of sodium phosphate buffer.

-

20 µL of the test compound solution (or buffer for control, or standard inhibitor).

-

20 µL of the AChE enzyme solution.

-

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to take readings every minute for 5-10 minutes.

-

-

Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Protocol 2: In-Vitro Anti-inflammatory Assay (Protein Denaturation Technique)

This method is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the denaturation of protein, a well-documented cause of inflammation.[6]

Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitivity reactions, which are linked to inflammatory diseases. An anti-inflammatory agent will prevent this denaturation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction solution consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) in distilled water.

-

Prepare various concentrations (e.g., 10 to 500 µg/mL) of the test isoindole derivatives in a suitable solvent (e.g., methanol).[6]

-

Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) for comparison.

-

-

Assay Procedure:

-

To 0.5 mL of the BSA solution, add 0.1 mL of the test compound solution (or standard).

-

Adjust the pH of the mixture to 6.8 using 1N HCl.

-

Incubate the samples at 37 °C for 20 minutes.

-

Induce denaturation by heating the samples at 70 °C in a water bath for 10 minutes.

-

After cooling, add 2.5 mL of phosphate buffer (pH 6.3).

-

-

Data Acquisition:

-

Measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

-

-

Analysis:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100.

-

Determine the IC₅₀ value by plotting the percentage inhibition against concentration.

-

Conclusion

This compound is a cornerstone molecule in modern medicinal chemistry. While it does not possess a significant mechanism of action on its own, it provides a robust and versatile scaffold for the synthesis of potent, biologically active derivatives. The isoindoline-1,3-dione derivatives, in particular, have emerged as powerful inhibitors of key enzymes such as acetylcholinesterase and cyclooxygenase, demonstrating their therapeutic potential in neurodegenerative and inflammatory diseases, respectively. The continued exploration of this chemical scaffold, guided by the mechanistic insights and experimental protocols detailed in this guide, holds significant promise for the development of novel therapeutics.

References

- 1. biosynce.com [biosynce.com]

- 2. scbt.com [scbt.com]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 6. media.neliti.com [media.neliti.com]

- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Amino-1H-isoindole Hydrochloride Analogs: A Guide to Investigating Biological Activities

An In-Depth Technical Guide

Abstract

The isoindole scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of novel analogs derived from 3-Amino-1H-isoindole hydrochloride. We delve into the rationale behind selecting specific biological assays, provide detailed, self-validating experimental protocols, and offer insights into data interpretation. This document is structured to serve as a practical and authoritative resource, grounding key methodologies in established scientific literature and guiding the systematic evaluation of this promising class of compounds from initial screening to mechanistic studies.

Introduction: The Isoindole Scaffold as a Core for Drug Discovery

The 1H-isoindole core, an isomer of indole, consists of a benzene ring fused to a pyrrole ring.[4] Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2] Naturally occurring isoindoles and their synthetic derivatives have demonstrated potent activities, such as the protein kinase inhibitory effects of staurosporine and the antibacterial properties of pestalone.[5]

The parent compound, this compound (CAS 76644-74-1), is a heterocyclic building block that presents a unique starting point for analog synthesis.[6][7] Its structure, featuring a reactive amine group on the isoindole ring system, allows for extensive chemical modification to generate libraries of novel compounds.[4] The exploration of these analogs is driven by the hypothesis that subtle structural modifications can significantly modulate their interaction with biological targets, leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.

This guide outlines a strategic approach to systematically screen and characterize these novel analogs for a range of potential biological activities.

Strategic Framework for Biological Evaluation

A successful screening campaign requires a logical, tiered approach to efficiently identify promising lead compounds. We propose a workflow that progresses from broad primary screening to more focused secondary and mechanistic assays.

General Screening Workflow

The initial phase involves synthesizing a library of this compound analogs and subjecting them to a battery of high-throughput primary assays to identify "hits." Promising hits are then advanced to secondary assays for confirmation and further characterization, including dose-response analysis. Finally, lead compounds are investigated in mechanistic studies to elucidate their mode of action.

Caption: A strategic workflow for the biological evaluation of novel isoindole analogs.

Core Area 1: Anticancer Activity

The isoindole structural motif is a propitious scaffold for the development of anticancer agents.[1][2] Numerous derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer).[8][9] The anticancer activity often depends on the specific functional groups attached to the isoindole core.[10]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. It serves as an excellent primary screen for evaluating the cytotoxic potential of novel analogs against cancer cell lines. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

-

Cell Culture: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each isoindole analog in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells. A known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin) should be used as a positive control.[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Analog ID | R-Group Modification | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Normal Fibroblast (HDF) IC₅₀ (µM) |

| Parent | -H | > 100 | > 100 | > 100 |

| Analog-01 | -CH₂-Ph | 19.41 | 25.12 | > 100 |

| Analog-02 | -CH₂-(4-Cl-Ph) | 8.76 | 11.05 | 89.50 |

| Analog-03 | -CH₂-(4-OMe-Ph) | 45.20 | 58.90 | > 100 |

| 5-FU | (Positive Control) | 15.5 | 22.0 | 250.0 |

| Caption: Hypothetical cytotoxicity data for novel 3-Amino-1H-isoindole analogs. A lower IC₅₀ value indicates higher potency. The selectivity is assessed by comparing activity against cancer cells versus normal cells. |

Core Area 2: Antimicrobial Activity

Isoindole derivatives have been recognized for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[11][12] This makes the exploration of novel 3-Amino-1H-isoindole analogs for antibacterial properties a logical and promising avenue.

Primary Screening: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using MHB. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls:

-

Growth Control: Wells with MHB and bacteria only (no compound).

-

Sterility Control: Wells with MHB only (no bacteria or compound).

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin or Gentamicin).[12]

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A colorimetric indicator like Resazurin can be added to aid visualization (blue when no growth, pink with growth).

Core Area 3: Antioxidant Potential

Oxidative stress is implicated in numerous diseases, driving the search for novel antioxidant compounds.[13] Antioxidant assays measure the ability of a compound to neutralize free radicals and can be broadly categorized into methods based on Hydrogen Atom Transfer (HAT) or Electron Transfer (ET).[14]

Primary Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of compounds.[14][15] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

-

Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Measurement: Measure the absorbance of the solution at 517 nm. A control well should contain methanol and the DPPH solution.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[13] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentration.

Caption: Workflow and chemical principle of the DPPH antioxidant assay.

Core Area 4: Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern drug discovery, with many drugs acting by blocking the activity of specific enzymes involved in disease pathways.[16][17][18] Isoindole derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[19]

General Principles of Enzyme Inhibition Assays

An enzyme inhibition assay measures how a compound (the inhibitor) reduces the rate of an enzyme-catalyzed reaction.[17][20] The key components are the enzyme, its specific substrate, a buffer to maintain optimal pH, and the test inhibitor.

-

Reagent Preparation:

-

Enzyme: Prepare a working solution of the target enzyme (e.g., human recombinant AChE) in assay buffer.

-

Substrate: Prepare a solution of the substrate (e.g., Acetylthiocholine).

-

Inhibitor: Prepare serial dilutions of the isoindole analogs. A known inhibitor (e.g., Donepezil for AChE) serves as a positive control.[19]

-

Detection Reagent: Prepare a solution of the chromogen (e.g., DTNB - Ellman's reagent), which reacts with the product of the enzymatic reaction to produce a colored compound.

-

-

Assay Procedure (96-well plate format):

-

Add buffer, test compound/control, and the enzyme solution to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate.

-

Add the detection reagent.

-

-

Measurement: Monitor the change in absorbance over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value from the dose-response curve. Further mechanistic studies can determine the type of inhibition (e.g., competitive, non-competitive).[18]

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic biological evaluation of novel this compound analogs. The isoindole scaffold is a versatile and historically productive starting point for the discovery of new bioactive molecules.[3] By employing the tiered screening approach and detailed protocols outlined herein—from broad cytotoxicity and antimicrobial assays to more specific antioxidant and enzyme inhibition studies—researchers can efficiently identify and characterize promising lead compounds.

Future work should focus on elucidating the structure-activity relationships (SAR) to guide the rational design of more potent and selective analogs. Promising candidates identified through this in vitro screening cascade should be advanced to more complex cell-based assays, followed by in vivo studies to evaluate their efficacy and safety profiles in preclinical models.[9]

References

- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 4. biosynce.com [biosynce.com]

- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. A Review on Antibacterial Activity of Some Isoindole Derivatives | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. academicjournals.org [academicjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. superchemistryclasses.com [superchemistryclasses.com]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. blog.biobide.com [blog.biobide.com]

Exploring the Structure-Activity Relationships of Isoindole Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Enigmatic 3-Amino-1H-isoindole Core and the Rich SAR Landscape of Its Analogs

The isoindole scaffold, a fascinating bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] The specific derivative, 3-Amino-1H-isoindole hydrochloride, presents a unique chemical architecture with potential for diverse biological interactions. However, a comprehensive exploration of the structure-activity relationships (SAR) for a wide range of its direct derivatives remains an area ripe for further investigation.

This technical guide, therefore, embarks on an in-depth exploration of the SAR of the broader isoindole family, with a particular focus on the well-studied isoindoline-1,3-dione derivatives. The extensive research on these analogs provides a robust framework for understanding how structural modifications influence biological activity, offering invaluable insights for the prospective design and development of novel therapeutics based on the 3-Amino-1H-isoindole core. By examining the established SAR of these closely related compounds, we can extrapolate key principles that will undoubtedly guide future research in this promising area of drug discovery.

The Isoindoline-1,3-dione Scaffold: A Versatile Platform for Therapeutic Innovation

Isoindoline-1,3-dione derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[2][3] This versatility stems from the scaffold's ability to be readily functionalized at the nitrogen atom, allowing for the introduction of various pharmacophoric groups that can modulate interactions with a range of biological targets.

Structure-Activity Relationships of Isoindoline-1,3-dione Derivatives

Systematic modifications of the isoindoline-1,3-dione core have led to the elucidation of critical SAR principles for several key biological activities.

A significant body of research has focused on isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[4][5]

-

The N-Substituent is Critical for Activity: The nature of the substituent at the nitrogen atom of the imide ring is a primary determinant of inhibitory potency.

-

Linker Length: Studies on a series of 2-(diethylaminoalkyl)-isoindoline-1,3-diones revealed that the length of the alkyl chain connecting the isoindoline-1,3-dione core to a terminal amino group significantly impacts AChE inhibitory activity. Optimal activity was observed with linkers of six to seven methylene groups.[4]

-

Aromatic and Heterocyclic Moieties: The introduction of arylpiperazine moieties has proven to be a successful strategy. For instance, N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione and its derivatives have shown potent AChE inhibitory activity.[4] Modifications to the phenyl ring of the piperazine moiety, such as the introduction of a trifluoromethyl group, can influence potency.[4]

-

Bulky Substituents: The presence of a diphenylmethyl moiety on the piperazine ring has also been shown to be favorable for BuChE inhibition.[5]

-

-

Interactions with the Enzyme Active Site: Molecular modeling studies suggest that these inhibitors interact with both the catalytic and peripheral active sites of the cholinesterase enzymes. Key interactions include π-π stacking and cation-π interactions with aromatic amino acid residues.[4]

Isoindoline-1,3-dione derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3][6]

-

Importance of the Aromatic Moiety: The presence of an aromatic moiety in the N-substituent is crucial for affinity to COX-2.[3]

-

Role of the Piperazine Ring: The incorporation of a piperazine ring can increase lipophilicity and enhance affinity for the COX enzyme active site.[3]

-

Substitutions on the Arylpiperazine Moiety: Modifications to the aryl group of the N-arylpiperazine substituent can significantly impact both potency and selectivity for COX-1 versus COX-2. For example, derivatives containing 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine, and 1-(3-trifluoromethphenyl)piperazine have been synthesized and evaluated, showing varying degrees of COX inhibition.[3]

| Compound | N-Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| Derivative A | N-[(4-phenyl-1-piperazinyl)methyl] | 45.2 | 55.8 | [3] |

| Derivative B | N-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl] | 52.1 | 48.9 | [3] |

| Derivative C | N-[(4-(3-trifluoromethyl)phenyl)-1-piperazinyl)methyl] | 38.7 | 61.3 | [3] |

Table 1: Cyclooxygenase Inhibition by N-Substituted Isoindoline-1,3-dione Derivatives. (Note: Inhibition percentages are illustrative and based on qualitative descriptions in the source).

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful exploration of SAR is underpinned by robust and reproducible experimental methodologies. This section provides an overview of the key synthetic and biological evaluation protocols employed in the study of isoindole derivatives.

General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

A common and versatile method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with a primary amine.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

-

Amine Addition: Add the desired primary amine (1 equivalent) to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of this compound

The parent compound, this compound, can be synthesized from 1H-2,4-Benzodiazepine, 5-methoxy- through a multi-step reaction.[7]

Step-by-Step Protocol:

-

Step 1: The starting material, 1H-2,4-Benzodiazepine, 5-methoxy-, is treated with acetic acid over a period of 20 hours.

-

Step 2: The intermediate from the first step is then reacted with concentrated hydrochloric acid in methanol for 12 hours at ambient temperature to yield this compound.

In Vitro Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE can be determined using the spectrophotometric method developed by Ellman.

Protocol Overview:

-

Reagent Preparation: Prepare solutions of the test compounds, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution and incubate for a pre-determined time at a controlled temperature.

-

Initiate the reaction by adding the substrate (ATCI) solution.

-

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Future Directions and the Untapped Potential of 3-Amino-1H-isoindole Derivatives

While the SAR of isoindoline-1,3-dione derivatives provides a valuable roadmap, the direct exploration of this compound derivatives is a compelling avenue for future research. The presence of a primary amino group at the 3-position offers a key point for diversification, allowing for the introduction of a wide array of substituents through various chemical transformations.

Future research should focus on:

-

Systematic Synthesis of Analog Libraries: The synthesis and biological evaluation of a diverse library of 3-Amino-1H-isoindole derivatives with variations at the amino group and on the aromatic ring are essential to establish a clear SAR.

-

Exploration of Diverse Biological Targets: Given the broad biological activity of the isoindole scaffold, these new derivatives should be screened against a wide range of biological targets to uncover novel therapeutic applications.

-

Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to rationalize the experimental findings and guide the design of more potent and selective compounds.